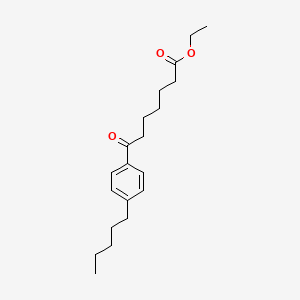

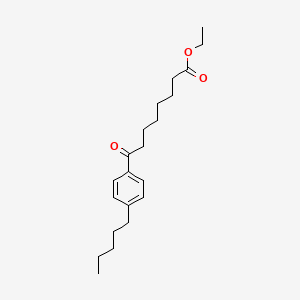

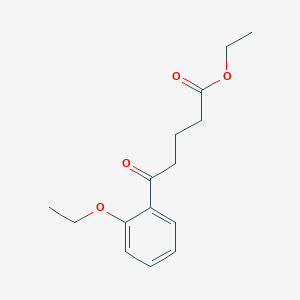

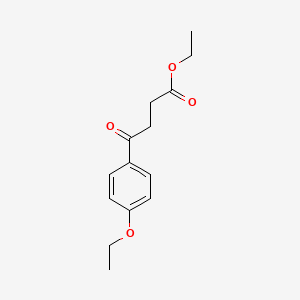

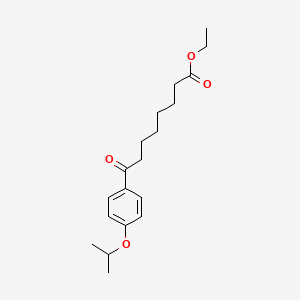

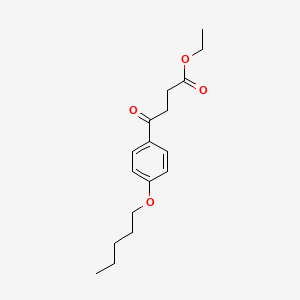

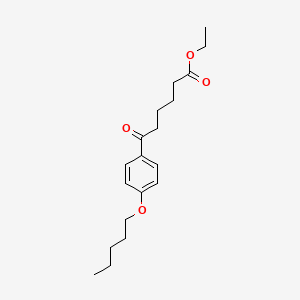

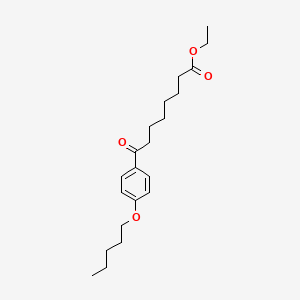

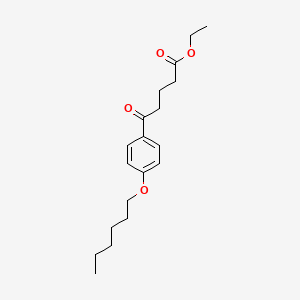

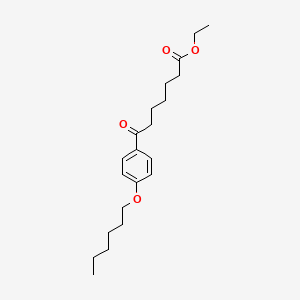

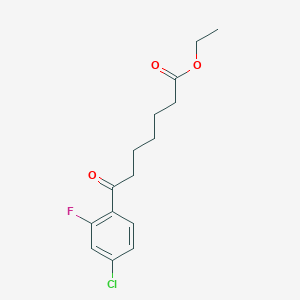

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Chemical Reactions Analysis

The chemical reactions involving “Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate” would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental measurements. These properties include density, boiling point, vapor pressure, and others .Scientific Research Applications

Antimycobacterial Activity

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate has been studied for its potential in treating tuberculosis. Benzofuran derivatives, which share a similar structure, have shown effectiveness against Mycobacterium tuberculosis strains . The compound’s ability to inhibit polyketide synthase, an enzyme crucial for the mycobacterial cell wall synthesis, makes it a candidate for antimycobacterial drug development.

Antitumor Applications

The benzofuran moiety, present in the compound’s structure, is known for its antitumor properties. Research indicates that such compounds can act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer cells . This suggests that Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could be explored for its potential use in cancer therapy.

Antioxidant Properties

Compounds containing benzofuran rings have been reported to exhibit antioxidant activities . The presence of the fluorophenyl group may enhance these properties, suggesting that Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could serve as a protective agent against oxidative stress in biological systems.

Agricultural Chemical Research

The structural similarity of Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate to certain furan-based compounds implies potential applications in agriculture. These could include the development of new pesticides or herbicides, where the compound’s specific interactions with biological targets could be utilized to control pests and weeds .

Fluorescence Sensing

Benzofuran derivatives are known to be used in fluorescence sensing applications due to their ability to emit light upon excitation . Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could be modified to develop new fluorescent probes for biological imaging or environmental monitoring.

Antiparasitic Activity

The compound’s structural features suggest potential antiparasitic activity. Benzofuran compounds have been reported to have effects against various parasites, which could be harnessed in the development of treatments for parasitic infections .

Kinase Inhibitor Research

Kinase inhibitors are a class of drugs that block certain enzymes (kinases) involved in the growth of cancer cells. Given the benzofuran component’s known activity as a kinase inhibitor, Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could be a candidate for the development of new anticancer drugs .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMJFCBOVEBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

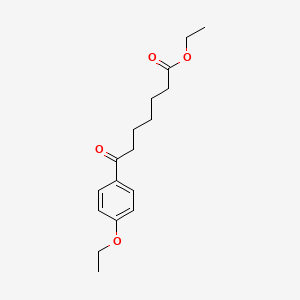

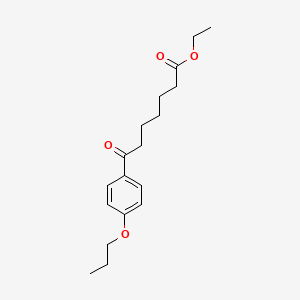

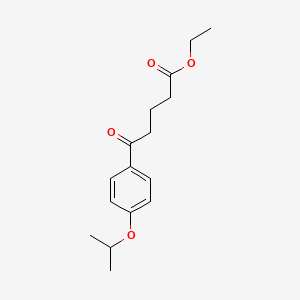

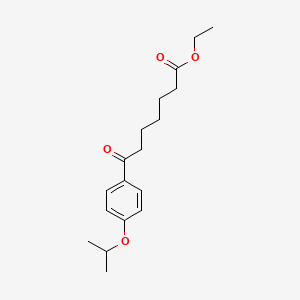

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.